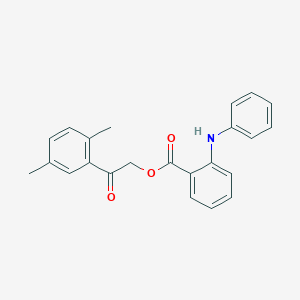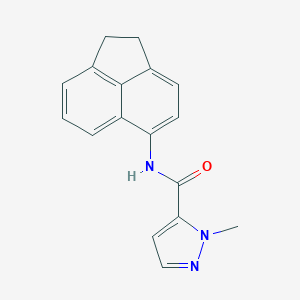
N-(1,2-dihydro-5-acenaphthylenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,2-dihydro-5-acenaphthylenyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as DAPTA, is a small molecule that has been studied extensively for its potential use in scientific research. DAPTA is a peptide mimetic that binds to the chemokine receptor CXCR4 and has been shown to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
N-(1,2-dihydro-5-acenaphthylenyl)-1-methyl-1H-pyrazole-5-carboxamide binds to the extracellular domain of CXCR4 and stabilizes the receptor in an inactive conformation. This prevents the receptor from signaling downstream pathways and modulates the activity of various biological processes. N-(1,2-dihydro-5-acenaphthylenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to inhibit the migration of cancer cells, enhance the immune response to viral infections, and promote the survival of neuronal cells.
Biochemical and physiological effects:
N-(1,2-dihydro-5-acenaphthylenyl)-1-methyl-1H-pyrazole-5-carboxamide has a variety of biochemical and physiological effects. In addition to its role as a CXCR4 antagonist, N-(1,2-dihydro-5-acenaphthylenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to have anti-inflammatory effects, promote the survival of neuronal cells, and inhibit the growth of cancer cells. N-(1,2-dihydro-5-acenaphthylenyl)-1-methyl-1H-pyrazole-5-carboxamide has also been shown to enhance the immune response to viral infections, making it a promising candidate for the treatment of viral diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(1,2-dihydro-5-acenaphthylenyl)-1-methyl-1H-pyrazole-5-carboxamide in lab experiments is its specificity for CXCR4. By selectively modulating the activity of this receptor, researchers can study the effects of CXCR4 on various biological processes. Additionally, N-(1,2-dihydro-5-acenaphthylenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to be stable and non-toxic, making it a safe and reliable tool for scientific research.
However, there are also some limitations to using N-(1,2-dihydro-5-acenaphthylenyl)-1-methyl-1H-pyrazole-5-carboxamide in lab experiments. One limitation is the cost and time required for synthesis. N-(1,2-dihydro-5-acenaphthylenyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex molecule that requires specialized equipment and expertise to synthesize. Additionally, N-(1,2-dihydro-5-acenaphthylenyl)-1-methyl-1H-pyrazole-5-carboxamide may not be effective in all biological systems, and its effects may be influenced by other factors such as the presence of other chemokine receptors.
Direcciones Futuras
There are many potential future directions for research on N-(1,2-dihydro-5-acenaphthylenyl)-1-methyl-1H-pyrazole-5-carboxamide. One area of research is the development of more potent and selective CXCR4 antagonists. This could lead to the development of new therapies for cancer, viral infections, and other diseases. Another area of research is the study of the effects of N-(1,2-dihydro-5-acenaphthylenyl)-1-methyl-1H-pyrazole-5-carboxamide on other biological processes, such as inflammation and wound healing. Finally, the development of new methods for synthesizing N-(1,2-dihydro-5-acenaphthylenyl)-1-methyl-1H-pyrazole-5-carboxamide could make this molecule more accessible to researchers and lead to new discoveries in the field of chemokine receptor biology.
Conclusion:
In conclusion, N-(1,2-dihydro-5-acenaphthylenyl)-1-methyl-1H-pyrazole-5-carboxamide is a small molecule that has been extensively studied for its potential use in scientific research. Its specificity for CXCR4, stability, and safety make it a promising tool for studying the role of this receptor in various biological processes. While there are some limitations to using N-(1,2-dihydro-5-acenaphthylenyl)-1-methyl-1H-pyrazole-5-carboxamide in lab experiments, there are also many potential future directions for research on this molecule. Overall, N-(1,2-dihydro-5-acenaphthylenyl)-1-methyl-1H-pyrazole-5-carboxamide represents a valuable tool for researchers studying chemokine receptor biology and holds great promise for the development of new therapies for a variety of diseases.
Métodos De Síntesis
N-(1,2-dihydro-5-acenaphthylenyl)-1-methyl-1H-pyrazole-5-carboxamide can be synthesized using a variety of methods, but the most common method involves solid-phase peptide synthesis. This method involves coupling amino acids together one at a time using a resin-bound peptide as a starting material. The final product is then cleaved from the resin and purified using chromatography techniques. The synthesis of N-(1,2-dihydro-5-acenaphthylenyl)-1-methyl-1H-pyrazole-5-carboxamide typically takes several days and requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
N-(1,2-dihydro-5-acenaphthylenyl)-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential use in scientific research. One of the most promising applications of N-(1,2-dihydro-5-acenaphthylenyl)-1-methyl-1H-pyrazole-5-carboxamide is as a tool for studying the role of CXCR4 in various biological processes. CXCR4 is a chemokine receptor that plays a key role in immune function, cell migration, and cancer metastasis. By binding to CXCR4, N-(1,2-dihydro-5-acenaphthylenyl)-1-methyl-1H-pyrazole-5-carboxamide can be used to selectively modulate the activity of this receptor and study its effects on various biological processes.
Propiedades
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-20-15(9-10-18-20)17(21)19-14-8-7-12-6-5-11-3-2-4-13(14)16(11)12/h2-4,7-10H,5-6H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGFJDWKLAQLHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2-dihydroacenaphthylen-5-yl)-1-methyl-1H-pyrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

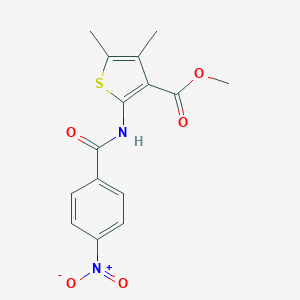
![5-[(3-fluoroanilino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B441843.png)
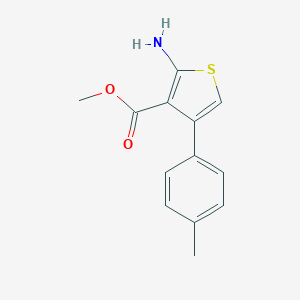

![5-[(3,5-dimethylanilino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B441854.png)
![2-[(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)sulfanyl]-4,6-diphenylnicotinonitrile](/img/structure/B441863.png)
![2,5-dichloro-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B441870.png)
![2-({4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide](/img/structure/B441917.png)
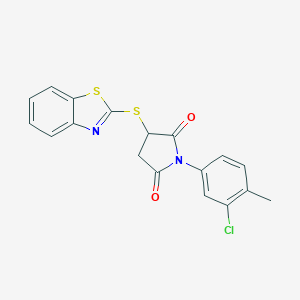
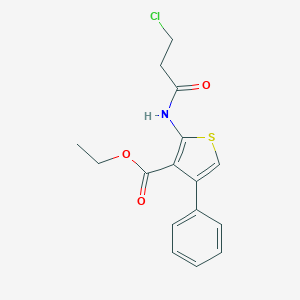
![2-[2-(1-benzyl-1H-indol-3-yl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B441931.png)
![2-{[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]methyl}benzonitrile](/img/structure/B441942.png)
![3-oxo-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanenitrile](/img/structure/B441957.png)
